tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to scale up the synthesis while maintaining high purity and yield.
Chemical Reactions Analysis
tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
tert-Butyl 3-amino-2,2-dimethyl-2,3-dihydro-1H-indole-1-carboxylate can be compared with other similar compounds:
Properties
IUPAC Name |
tert-butyl 3-amino-2,2-dimethyl-3H-indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-11-9-7-6-8-10(11)12(16)15(17,4)5/h6-9,12H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWFUEPFVBCDSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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